![molecular formula C17H13N5OS B2608848 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1203418-14-7](/img/structure/B2608848.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound that contains several functional groups and rings, including a benzimidazole ring, a phenyl ring, and a thiadiazole ring . It is part of a class of compounds known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of such compounds often involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, the desired compound can be obtained . The synthesis process is generally inexpensive and versatile, allowing for the production of a wide range of similar compounds .Molecular Structure Analysis
The molecular structure of this compound can be characterized using various spectroscopic techniques, including IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy . These techniques provide detailed information about the compound’s functional groups, atomic connectivity, and overall molecular structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and the properties of its functional groups. For instance, the presence of the benzimidazole ring suggests that the compound may exhibit both acidic and basic properties . The compound is likely to be highly soluble in polar solvents due to the presence of multiple polar functional groups .科学的研究の応用
Antimicrobial Activity
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide and its derivatives have been explored for their antimicrobial potential. For instance, thiosemicarbazide derivatives, including imidazole and thiadiazole ring systems, have been synthesized and evaluated for antimicrobial activity. These studies indicate the potential use of such compounds in the development of new antimicrobial agents, highlighting their significance in addressing antibiotic resistance (Elmagd et al., 2017).
Anticancer Properties
Further research into this compound derivatives has demonstrated promising anticancer activity. Specifically, studies have shown that compounds featuring the thiadiazole scaffold possess potential anticancer properties. This includes research on Schiff’s bases containing thiadiazole and benzamide groups, which have been evaluated against various human cancer cell lines, suggesting their utility in cancer treatment (Tiwari et al., 2017).
Fluorescence and Photophysical Properties
Compounds containing the this compound structure have been explored for their photophysical properties. Novel fluorescent N,O-chelated fluorine-boron benzamide complexes with thiadiazoles have been synthesized, displaying significant photophysical characteristics such as large Stokes shift and solid-state fluorescence. These properties suggest applications in materials science, particularly in the development of novel fluorescent materials for imaging and sensing applications (Zhang et al., 2017).
作用機序
Target of Action
Similar compounds containing the imidazole moiety have been reported to interact with a variety of biological targets, including enzymes, receptors, and proteins .
Mode of Action
Compounds with similar structures have been reported to interact with their targets through various mechanisms, such as inhibition, activation, or modulation .
Biochemical Pathways
Similar compounds have been reported to affect a variety of biochemical pathways, leading to downstream effects such as modulation of cellular processes .
Result of Action
Similar compounds have been reported to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
将来の方向性
The wide range of biological activities exhibited by similar compounds suggests that “N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” and related compounds could have significant potential for the development of new drugs . Future research could explore this potential further, investigating the compound’s effects on various biological targets and refining its synthesis process to improve yield and purity .
特性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c1-10-15(24-22-21-10)17(23)18-12-6-4-5-11(9-12)16-19-13-7-2-3-8-14(13)20-16/h2-9H,1H3,(H,18,23)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLNNNFAWXWYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

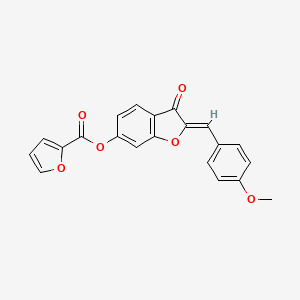
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2608767.png)
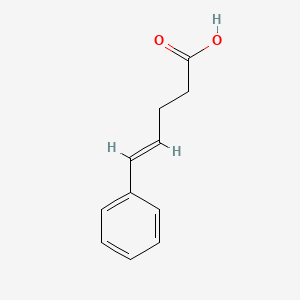
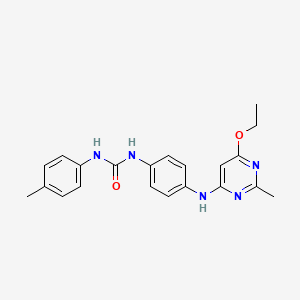
![tert-butyl 2-(methylsulfanyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2608772.png)
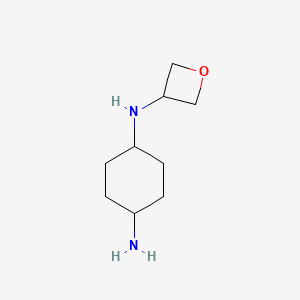
![4-[bis(2-methylpropyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2608774.png)
![3-{2-[(Cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2608775.png)
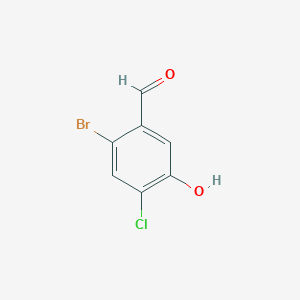



![6-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B2608788.png)
